Cas no 2137674-95-2 (tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate)

tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate 化学的及び物理的性質
名前と識別子
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- 2-Propynoic acid, 3-(1H-1,2,4-triazol-5-yl)-, 1,1-dimethylethyl ester
- tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate
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- MDL: MFCD31463326
- インチ: 1S/C9H11N3O2/c1-9(2,3)14-8(13)5-4-7-10-6-11-12-7/h6H,1-3H3,(H,10,11,12)
- InChIKey: MFZJJVSZDDSOOW-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)C#CC1NN=CN=1
tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-786892-1.0g |
tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |
2137674-95-2 | 95.0% | 1.0g |
$1315.0 | 2025-02-22 | |
Enamine | EN300-786892-5.0g |
tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |
2137674-95-2 | 95.0% | 5.0g |
$3812.0 | 2025-02-22 | |
Enamine | EN300-786892-0.1g |
tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |
2137674-95-2 | 95.0% | 0.1g |
$1157.0 | 2025-02-22 | |
Enamine | EN300-786892-5g |
tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |
2137674-95-2 | 5g |
$3812.0 | 2023-09-01 | ||
Enamine | EN300-786892-10g |
tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |
2137674-95-2 | 10g |
$5652.0 | 2023-09-01 | ||
Enamine | EN300-786892-0.05g |
tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |
2137674-95-2 | 95.0% | 0.05g |
$1104.0 | 2025-02-22 | |
Enamine | EN300-786892-10.0g |
tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |
2137674-95-2 | 95.0% | 10.0g |
$5652.0 | 2025-02-22 | |
Enamine | EN300-786892-2.5g |
tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |
2137674-95-2 | 95.0% | 2.5g |
$2576.0 | 2025-02-22 | |
Enamine | EN300-786892-1g |
tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |
2137674-95-2 | 1g |
$1315.0 | 2023-09-01 | ||
Enamine | EN300-786892-0.25g |
tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |
2137674-95-2 | 95.0% | 0.25g |
$1209.0 | 2025-02-22 |
tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoateに関する追加情報
Introduction to Tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate (CAS No. 2137674-95-2)
Tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate, identified by its Chemical Abstracts Service (CAS) number 2137674-95-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of propynoate esters, characterized by the presence of a propargyl group (-C≡CH) and an ester functional group (-COO-R). The integration of a 1H-1,2,4-triazole moiety into its molecular structure imparts unique chemical and biological properties, making it a promising candidate for further exploration in drug discovery and development.
The 1H-1,2,4-triazole ring is a heterocyclic aromatic compound known for its stability and versatility in medicinal chemistry. Its presence in Tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate suggests potential applications in modulating biological pathways associated with inflammation, infection, and cellular proliferation. Recent advancements in computational chemistry and molecular modeling have highlighted the triazole scaffold as a key pharmacophore in designing novel therapeutic agents. The combination of the propargyl group and the tert-butyl ester further enhances the compound's reactivity and solubility profile, facilitating its use in synthetic chemistry and biological assays.
In the context of contemporary pharmaceutical research, Tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate has been investigated for its potential role in addressing unmet medical needs. The triazole moiety is well-documented for its antimicrobial and anti-inflammatory properties, while the propynoate group offers opportunities for further derivatization to achieve desired pharmacokinetic profiles. Studies have demonstrated that propargyl-containing compounds can interact with biological targets through various mechanisms, including covalent binding and receptor modulation. This makes Tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate a valuable scaffold for developing small-molecule inhibitors or prodrugs.
One of the most compelling aspects of this compound is its structural flexibility. The tert-butyl group provides steric hindrance, which can influence binding affinity and selectivity when interacting with biological targets. This feature is particularly important in drug design, where minimizing off-target effects is crucial for therapeutic efficacy and safety. Additionally, the propargyl group serves as a versatile handle for further chemical modifications, enabling researchers to explore diverse chemical space. This adaptability has made Tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate a subject of interest in combinatorial chemistry and high-throughput screening campaigns.
Recent research has also explored the synthetic pathways for obtaining Tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate with high yield and purity. Advances in catalytic methods have enabled more efficient transformations of propargyl esters into more complex derivatives. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the triazole ring onto the propargyl backbone while maintaining functional group integrity. These synthetic strategies are essential for producing sufficient quantities of the compound for preclinical studies and industrial applications.
The biological activity of Tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ylnoate has been preliminarily assessed through in vitro assays targeting key disease-related pathways. Initial findings suggest that this compound exhibits moderate inhibitory effects on certain enzymes implicated in inflammatory responses. The triazole moiety appears to contribute to this activity by engaging with specific amino acid residues within the enzyme active site. Further studies are needed to elucidate the precise mechanism of action and optimize potency through structure-based drug design approaches.
In conclusion, Tert-butyl 3-(1H-Hydrogen)-tetrazole-propylenalcoholide CAS No 21376749552 represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. The integration of a triazole ring with a propynoate ester provides a versatile platform for developing novel therapeutic agents targeting various diseases. As computational tools continue to enhance our ability to predict molecular interactions, Tert-butyl 3-(Hydrogen)-tetrazole-propylenalcoholide CAS No21376749552 is poised to play an increasingly significant role in future drug discovery efforts.
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